Octadecyl 3-mercaptopropionate

Description

Significance in Contemporary Polymer Chemistry and Materials Science

Octadecyl 3-mercaptopropionate (B1240610) plays a pivotal role in modern polymer chemistry and materials science, primarily due to its function as a highly effective chain-transfer agent and its utility in surface modification.

In polymer synthesis, particularly in emulsion polymerization of acrylic monomers, Octadecyl 3-mercaptopropionate is instrumental in controlling the molecular weight and narrowing the molecular weight distribution of the resulting polymers. google.comgoogleapis.com This control is crucial for tailoring the physical properties of polymers for specific applications. google.com Its effectiveness, even with limited water solubility, is superior to analogous long-chain esters like octadecyl thioglycolate in achieving a narrow molecular weight distribution. google.com The use of 3-mercaptopropionate esters as chain-transfer agents allows for the production of polymers with desirable characteristics for various applications. google.comgoogleapis.comgoogle.com

The field of materials science leverages this compound for surface functionalization and the creation of hydrophobic coatings. labm.com It is a key component in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, such as gold. nih.govsigmaaldrich.com These organized molecular layers are of great interest for applications in electronics and sensor technology. tcichemicals.comrsc.orgresearchgate.net The long octadecyl chain contributes to the formation of a densely packed, ordered monolayer, which can inhibit electrochemical reactions like oxygen reduction, thereby providing a protective film. nih.gov

Furthermore, the thiol group in this compound readily participates in thiol-ene "click" reactions. wikipedia.orgresearchgate.net This type of reaction is known for its high efficiency, rapid reaction rate, and specificity, making it a powerful tool for synthesizing and modifying polymers and materials under mild conditions. wikipedia.orgresearchgate.net This has led to its use in creating cross-linked polymer networks and functionalizing surfaces. wikipedia.orgscience.gov

Historical Context and Evolution of Research Perspectives

The investigation and application of mercaptan-containing compounds have a long history in polymer chemistry. The utility of thiols as chain-transfer agents to regulate polymer molecular weight has been a foundational concept for decades. Early research focused on understanding the kinetics and mechanisms of these reactions.

The specific use of 3-mercaptopropionate esters, including the octadecyl variant, as effective chain-transfer agents in emulsion polymerization was highlighted in patents from the mid-1980s. google.comgoogle.com This research demonstrated their superiority in controlling polymer architecture compared to other available agents at the time. google.com

More recently, with the advent of "click chemistry" in the late 1990s and early 2000s, the perspective on compounds like this compound has evolved significantly. wikipedia.orgresearchgate.net The thiol-ene reaction, a classic organic transformation, was recognized for its "click" characteristics, leading to a resurgence of interest in its application for materials synthesis. wikipedia.orgresearchgate.net This has broadened the scope of research, moving beyond its traditional role as a chain-transfer agent to its use as a versatile building block for creating complex and functional materials through highly efficient and specific chemical reactions. researchgate.netscience.gov The study of self-assembled monolayers, another area that gained prominence in recent decades, has also provided a new avenue for the application of long-chain thiols like octadecyl mercaptan and its derivatives. nih.govsigmaaldrich.comrsc.org

Fundamental Role as a Multifunctional Chemical Intermediate

This compound's fundamental role as a multifunctional chemical intermediate stems from the distinct reactivity of its two primary functional groups: the ester and the thiol. This dual functionality allows it to act as a bridge between different chemical moieties and materials.

The long octadecyl ester group imparts hydrophobicity and allows for its incorporation into non-polar environments and polymer matrices. labm.com This long alkyl chain is also crucial for the self-assembly process on surfaces, driving the formation of ordered structures. nih.govsigmaaldrich.com

The thiol (-SH) group is the site of much of its chemical versatility. It can undergo a variety of reactions, including:

Oxidation: To form disulfides.

Nucleophilic addition: To electrophilic double bonds, as seen in thiol-ene reactions. wikipedia.org

Chain transfer: In radical polymerizations, by donating a hydrogen atom to a growing polymer chain. google.comresearchgate.net

Surface binding: Forming strong bonds with metal surfaces, particularly gold. nih.govsigmaaldrich.com

This reactivity makes this compound a valuable intermediate in the synthesis of a wide array of more complex molecules and materials. ontosight.ai For instance, it can be used to introduce a long hydrophobic tail onto a molecule or to anchor a molecule to a metal surface. Its ability to participate in efficient thiol-ene coupling reactions further expands its utility as an intermediate for creating well-defined polymer architectures and functional materials. researchgate.netrsc.org

| Property | Value |

| CAS Number | 31778-15-1 |

| Molecular Formula | C₂₁H₄₂O₂S |

| Molecular Weight | 358.63 g/mol |

| Appearance | White to almost white powder or lump |

| Purity (GC) | >85.0% |

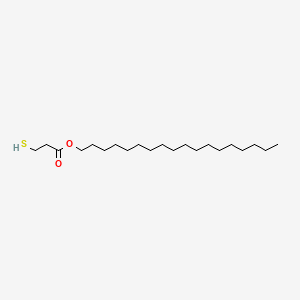

Structure

2D Structure

Properties

IUPAC Name |

octadecyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21(22)18-20-24/h24H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUPUEARJPTGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067646 | |

| Record name | Propanoic acid, 3-mercapto-, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31778-15-1 | |

| Record name | Octadecyl 3-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31778-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-mercapto-, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031778151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-mercapto-, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Octadecyl 3 Mercaptopropionate

Esterification Synthesis Routes of 3-Mercaptopropionate (B1240610) Esters

The primary method for synthesizing 3-mercaptopropionate esters, including the octadecyl variant, is through the esterification of 3-mercaptopropionic acid with the corresponding alcohol. This reaction can be catalyzed by acids or enzymes and can be optimized to enhance yield and purity.

A common route for producing 3-mercaptopropionate esters is the direct esterification of 3-mercaptopropionic acid with an alcohol. For instance, the synthesis of trimethylolpropane-tris(3-mercaptopropionate) involves the reaction of trimethylolpropane (B17298) with 3-mercaptopropionic acid. researchgate.net Similarly, other esters like ethyl 3-mercaptopropionate and methyl 3-mercaptopropionate are synthesized by reacting 3-mercaptopropionic acid with ethanol (B145695) and methanol (B129727), respectively. xdhg.com.cn

Another significant synthetic pathway is the addition of hydrogen sulfide (B99878) (H₂S) to an acrylic acid ester. google.com This method is employed for producing various 3-mercaptopropionic acid esters. The reaction involves the addition of H₂S across the double bond of the acrylate (B77674). google.com

Optimization of Reaction Parameters for Yield and Purity

The efficiency of esterification reactions is highly dependent on several parameters, including temperature, catalyst concentration, and the molar ratio of reactants. Optimizing these factors is critical for maximizing the yield and purity of the final product. researchgate.net

In the synthesis of trimethylolpropane-tris(3-mercaptopropionate), the concentration of the p-toluenesulfonic acid (p-TSA) catalyst is a key parameter. researchgate.netsmolecule.com While higher catalyst concentrations can speed up the reaction, they may also lead to the formation of unwanted by-products. smolecule.com For the synthesis of methyl 3-mercaptopropionate using an ionic liquid catalyst, optimal conditions were found to be a reaction temperature of 70°C, a reaction time of 1.5 hours, and a catalyst amount of 10% of the weight of mercaptopropionic acid, with a methanol to mercaptopropionic acid molar ratio of 2:1. xdhg.com.cn This resulted in a conversion rate of 93.2%. xdhg.com.cn

The removal of water, a byproduct of the esterification, is also crucial for driving the reaction equilibrium towards the product side. Techniques like reactive distillation, which combines reaction and separation in a single unit, have been effectively used for this purpose in the synthesis of methyl 3-mercaptopropionate. google.com

Table 1: Optimization of Reaction Parameters for Mercaptoester Synthesis

| Parameter | Value/Condition | Impact on Yield and Purity | Source |

|---|---|---|---|

| Catalyst Concentration | 0.5 to 2.5 wt% (p-TSA) | Higher concentrations can increase side product formation. | smolecule.com |

| Reaction Temperature | 70°C (for methyl 3-mercaptopropionate) | Optimizes kinetics while minimizing degradation. | xdhg.com.cn |

| Molar Ratio (Alcohol:Acid) | 2:1 (Methanol:3-MPA) | Drives equilibrium towards ester formation. | xdhg.com.cn |

| Water Removal | Reactive Distillation | Shifts equilibrium to favor product formation, increasing conversion. | google.com |

| Reaction Time | 1.5 hours (for methyl 3-mercaptopropionate) | Sufficient time for high conversion under optimal conditions. | xdhg.com.cn |

Catalyst Systems in Mercaptoester Synthesis

A variety of catalysts are employed in the synthesis of 3-mercaptopropionate esters, ranging from traditional acid catalysts to more modern and sustainable options.

Homogeneous Acid Catalysts: p-Toluenesulfonic acid (p-TSA) and sulfuric acid are commonly used due to their effectiveness. researchgate.netsmolecule.com For example, in the synthesis of certain esters, p-TSA (2 mol%) in toluene (B28343) at 110°C for 12 hours achieved a 92% conversion.

Heterogeneous Solid Acid Catalysts: These offer advantages in terms of reusability and reduced corrosion. smolecule.com Examples include macroporous sulfonic acid resins (like Amberlyst-15), ZSM-5 molecular sieves, and solid super acids. google.com Cation-exchange resins are used in reactive distillation processes.

Ionic Liquids: These have emerged as effective and "green" catalysts. For instance, a sulfonic acid-based functionalized ionic liquid, 1-(3-sulfonic acid)propyl-3-ethylimidazole hydrogen sulfate, has shown good catalytic activity for the synthesis of methyl 3-mercaptopropionate, with the ability to be reused multiple times without significant loss of activity. xdhg.com.cn

Base Catalysts: In the synthesis route involving the addition of H₂S to acrylic acid esters, weakly basic amines like ammonia (B1221849) or pyridine (B92270) are used as catalysts. Guanidine functional groups on a solid support have also been patented as effective catalysts for this reaction. google.com

Table 2: Catalyst Systems for 3-Mercaptopropionate Ester Synthesis

| Catalyst Type | Specific Example(s) | Application/Advantage | Source(s) |

|---|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid (p-TSA), Sulfuric acid | Effective and widely used for esterification. | researchgate.netsmolecule.com |

| Heterogeneous Solid Acid | Amberlyst-15, ZSM-5, Cation-exchange resins | Reusable, reduced corrosion, suitable for continuous processes. | smolecule.comgoogle.com |

| Ionic Liquid | 1-(3-sulfonic acid)propyl-3-ethylimidazole hydrogen sulfate | Good catalytic activity, stable, and reusable. | xdhg.com.cn |

| Base Catalyst | Ammonia, Pyridine, Guanidine-functionalized solid support | Used in the addition of H₂S to acrylic esters. | google.com |

Functionalization and Modification of Octadecyl 3-mercaptopropionate Derivatives

The thiol group (-SH) in this compound and its derivatives is a key site for functionalization and modification. This reactivity allows for the creation of a wide range of derivatives with tailored properties.

One common modification is the thiol-ene "click" reaction, where the thiol group reacts with a compound containing a carbon-carbon double bond (an alkene). acs.orgmdpi.com This reaction is highly efficient and can be initiated by radicals or light. mdpi.com For example, octadecanethiol has been used to modify cellulose (B213188) acetate (B1210297) acrylate through a thiol-Michael addition, a type of thiol-ene reaction. acs.orgnih.gov This modification resulted in a more hydrophobic material. nih.gov

The thiol group can also undergo oxidation to form sulfoxides and sulfones. Furthermore, the ester linkage can be a site for reactions such as transesterification. These reactions allow for the introduction of different functional groups, leading to a diverse portfolio of materials. For instance, butyl 3-mercaptopropionate is used as a crosslinking monomer in the preparation of thiol-acrylate based photopolymers. atamanchemicals.com

Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact. acs.orgkeep.eu In the context of this compound and related esters, several green approaches are being explored.

The use of reusable heterogeneous catalysts, such as solid acid resins and ionic liquids, is a significant step towards greener synthesis. xdhg.com.cnsmolecule.com These catalysts reduce waste and often allow for milder reaction conditions. For example, the use of a reusable ionic liquid catalyst in the synthesis of methyl 3-mercaptopropionate avoids the need for corrosive and difficult-to-handle mineral acids. xdhg.com.cn

Solvent-free reaction conditions are another key aspect of green chemistry. smolecule.comrsc.org The direct esterification of carboxylic acids with alcohols in a solvent-free system, with vacuum removal of water, has been shown to be an efficient and environmentally friendly method for producing esters. rsc.org Additionally, the development of processes that utilize biomass-derived raw materials is a major goal in sustainable chemical manufacturing. rsc.org

The use of reactive distillation technology also represents a green approach by integrating reaction and separation, which can reduce energy consumption and waste generation compared to traditional batch processes.

Mechanistic Investigations of Octadecyl 3 Mercaptopropionate in Polymerization Processes

Role as a Chain Transfer Agent in Radical Polymerization

In radical polymerization, chain transfer is a crucial reaction that controls the molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one. wikipedia.org Chain transfer agents (CTAs) are intentionally added to a polymerization system to facilitate this process. wikipedia.org Thiols, including Octadecyl 3-mercaptopropionate (B1240610), are commonly used as CTAs due to the reactive S-H bond. wikipedia.orgresearchgate.net The fundamental process involves the transfer of a hydrogen atom from the thiol group to the active polymer radical, effectively terminating its growth and creating a new thiyl radical that can initiate another polymer chain.

Octadecyl 3-mercaptopropionate has demonstrated high efficiency in controlling the molecular weight and narrowing the molecular weight distribution of polymers, particularly in emulsion polymerization systems. google.comgoogle.com The incorporation of 3-mercaptopropionate esters as CTAs leads to polymers with significantly reduced weight-average (Mw) and number-average (Mn) molecular weights. google.com

A key indicator of this control is the Heterogeneity Index (HI), also known as the Polydispersity Index (PDI), which is the ratio of Mw to Mn. Lower HI values signify a narrower, more uniform distribution of polymer chain lengths. Studies have shown that using 3-mercaptopropionate esters can produce polymers with an HI of 1.70 or lower, which represents outstanding control over the polymer's molecular weight distribution. google.com Even with its limited water solubility, this compound provides a degree of molecular weight control superior to that of analogous long-chain esters like octadecyl thioglycolate. google.comgoogle.com As the concentration of the chain-transfer agent is increased, both the absolute molecular weights and the HI are significantly reduced. google.com

Below is a data table illustrating the effect of different chain transfer agents on the molecular weight and Heterogeneity Index of a polymer produced via emulsion polymerization.

Table 1: Comparative Performance of Chain Transfer Agents in Emulsion Polymerization Data derived from patent examples comparing various CTAs under similar polymerization conditions. google.comgoogle.com

| Chain Transfer Agent | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Heterogeneity Index (HI = Mw/Mn) |

| None (Control) | 1,000,000 | 120,000 | 8.33 |

| Octadecyl Thioglycolate | 10,700 | 4,200 | 2.55 |

| This compound | 11,100 | 6,550 | 1.70 |

The kinetics of chain transfer are governed by the chain transfer constant (C_T), which is the ratio of the rate constant for the chain transfer reaction to the rate constant for polymer propagation. A higher C_T value indicates a more efficient chain transfer agent. The reaction mechanism involves the abstraction of the labile hydrogen atom from the thiol group (-SH) of this compound by a growing polymer chain radical (P•). This reaction forms a "dead" or terminated polymer chain (PH) and a new thiyl radical (RS•).

P• + RSH → PH + RS•

This newly formed thiyl radical (RS•) then re-initiates polymerization by reacting with a monomer molecule (M), starting a new polymer chain.

RS• + M → RSM•

This compound is a particularly effective CTA in emulsion polymerization, a process widely used for producing acrylic polymers and latexes. google.comgoogleapis.com In this system, the polymerization of monomers like methyl methacrylate (B99206) and ethyl acrylate (B77674) occurs in an aqueous medium, stabilized by an emulsifier and initiated by a water-soluble free-radical initiator. google.comehu.es Despite the limited water solubility of its long octadecyl chain, the compound successfully modifies the polymer properties. google.comgoogle.com Its use in the emulsion polymerization of acrylic monomers results in acrylic polymers with both reduced molecular weights and narrow molecular weight distributions. google.com This control is maintained across various emulsifiers and initiators, highlighting the robustness of 3-mercaptopropionate esters as CTAs in these systems. google.com

Participation in Thiol-X Click Chemistry

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and form no byproducts. The thiol-ene reaction, a type of Thiol-X chemistry, perfectly fits this description and has become a prominent tool in materials science and polymer synthesis. wikipedia.orgresearchgate.net This reaction involves the addition of a thiol (like this compound) across a carbon-carbon double bond (an ene). wikipedia.org

The thiol-ene reaction can proceed through two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org The free-radical pathway is most common and can be initiated by UV light or thermal radical initiators. wikipedia.org

The mechanism proceeds via a step-growth, radical chain reaction:

Initiation : A radical initiator generates a thiyl radical (RS•) by abstracting the hydrogen atom from the thiol group of this compound.

Propagation & Chain Transfer : The thiyl radical adds to an alkene ('ene') in an anti-Markovnikov fashion. This creates a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical. This new thiyl radical can then participate in another propagation cycle, continuing the chain reaction. wikipedia.org

The kinetics of the thiol-ene reaction are generally very rapid and the reaction proceeds to high conversion under ambient conditions. wikipedia.orgharvard.edu Kinetic investigations of similar systems, such as the reaction between D-limonene and other 3-mercaptopropionate esters, show that the reaction dynamics can be accurately predicted with mechanistic models that account for propagation and chain-transfer steps. rsc.orgrsc.org The rate of the reaction is typically dependent on both the thiol and ene concentrations. wikipedia.org The high efficiency and quantitative nature of the thiol-ene reaction make it a powerful tool for creating homogeneous polymer networks and functionalizing surfaces. wikipedia.orgresearchgate.net

Table 2: Mechanistic Steps of Free-Radical Thiol-Ene Addition

| Step | Reaction Description | Chemical Equation |

| Initiation | A primary radical (I•) from an initiator abstracts a hydrogen from the thiol, creating a thiyl radical (RS•). | R'SH + I• → R'S• + IH |

| Propagation (Step 1) | The thiyl radical adds across the double bond of an alkene ('ene'). | R'S• + CH₂=CHR → R'S-CH₂-C•HR |

| Propagation (Step 2) | The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, forming the thioether product and regenerating a thiyl radical. | R'S-CH₂-C•HR + R'SH → R'S-CH₂-CH₂R + R'S• |

Thiol-Ene Reaction Mechanisms and Kinetics

Photoinitiated Thiol-Ene Polymerizations

Photoinitiated thiol-ene polymerization is a highly efficient "click" reaction that proceeds via a free-radical chain mechanism. thieme-connect.derit.edu The process is typically initiated by a photoinitiator which, upon exposure to UV light, generates radicals. thieme-connect.de The mechanism involves three main stages: initiation, propagation, and termination.

Initiation: A thiyl radical (RS•) is formed when a radical from the photoinitiator abstracts a hydrogen atom from the thiol group (R-SH) of a molecule like this compound. thieme-connect.de

Propagation: This stage occurs in two steps. thieme-connect.derit.edu

The newly formed thiyl radical adds across the carbon-carbon double bond (the "ene") of a co-monomer. This addition is regioselective, following an anti-Markovnikov pattern, and results in the formation of a carbon-centered radical intermediate. thieme-connect.dediva-portal.org

A chain-transfer reaction follows, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This regenerates a thiyl radical and forms the final thioether product. thieme-connect.dediva-portal.org This two-step process repeats, propagating the polymer chain.

Termination: The reaction ceases when two radicals combine. rit.edu

A key feature of this polymerization is its step-growth character, where a single thiol group couples with one ene group in the absence of competing reactions. diva-portal.org This leads to more uniform polymer networks and delays the onset of gelation to higher monomer conversions compared to traditional chain-growth polymerizations. diva-portal.orgharvard.edu The reaction kinetics are significantly influenced by the ratio of the propagation rate to the chain-transfer rate. nih.gov Thiol-propionate esters, such as this compound, exhibit high reactivity, which is attributed to the weakening of the S-H bond by the adjacent ester carbonyl group through intramolecular hydrogen bonding. rit.edu Studies have shown that these reactions can achieve high yields (>90%) rapidly, often with a short induction period dependent on light intensity. nih.gov

| Reaction Parameter | Finding | Relevance to this compound |

| Mechanism | Free-radical, step-growth chain reaction. thieme-connect.dediva-portal.org | The long alkyl chain of the octadecyl group primarily influences physical properties like solubility and crystallinity, while the mercaptopropionate group governs the chemical reactivity in the polymerization. |

| Initiation | Typically UV light with a photoinitiator. thieme-connect.de | Compatible with standard photoinitiation systems. |

| Addition Type | Anti-Markovnikov regioselectivity. thieme-connect.de | Leads to linear thioether linkages. |

| Kinetics | Fast reaction rates, often with a brief induction period. diva-portal.orgnih.gov | The propionate (B1217596) ester structure enhances the reactivity of the thiol group. rit.edu |

| Network Formation | Homogeneous networks due to step-wise growth. diva-portal.orgharvard.edu | Contributes to uniform crosslinking when used with multifunctional enes. |

Radical-Mediated Thiol-Ene Processes

Radical-mediated thiol-ene reactions encompass processes initiated not only by light but also by thermal means. thieme-connect.de The fundamental mechanism remains a free-radical chain process involving a thiyl radical adding to an alkene, followed by a chain transfer step that regenerates the thiyl radical. thieme-connect.denih.gov This process is highly efficient and tolerant of various functional groups, making it a cornerstone of click chemistry. rsc.orgrsc.org

The reaction's success hinges on the rapid and alternating sequence of propagation and chain-transfer steps, which minimizes side reactions like the homopolymerization of the ene monomer. thieme-connect.dediva-portal.org The reactivity of the ene component is crucial; terminal alkenes are generally more reactive than internal ones, and strained cyclic alkenes like norbornene show exceptionally high reactivity. diva-portal.org For this compound, its reactivity is primarily dictated by the mercaptopropionate functional group. Research comparing different thiols has established that mercaptopropionates are highly effective reactants in these systems. rit.edunsf.gov

Kinetic models have been developed to describe the reaction dynamics, particularly for systems involving less reactive internal alkenes, such as those derived from D-limonene, with mercaptopropionate thiols. rsc.org These models confirm that the thiol-ene coupling occurs preferentially at the more accessible exocyclic double bond. rsc.org The introduction of a thiol into a system containing other radical-reactive species, like disulfides, sets up competing reaction pathways that can be modeled to understand the formation of the resulting network. nsf.gov

| Initiation Method | Description | Key Characteristics |

| Photo-initiation | Uses UV or visible light and a photoinitiator to generate radicals. thieme-connect.descience.gov | Offers spatial and temporal control over the reaction. nsf.gov |

| Thermal-initiation | Uses heat, often with a thermal initiator like AIBN, to generate radicals. thieme-connect.dersc.org | Can produce linear polymers, in contrast to the often hyperbranched structures from photoinitiated polymerization of certain monomers. thieme-connect.de |

Thiol-Michael Addition Mechanisms

The Thiol-Michael addition, also known as the conjugate addition or thia-Michael reaction, is another powerful thiol-X click reaction that proceeds through an anionic mechanism, distinct from the radical-mediated thiol-ene process. nih.govnih.gov This reaction involves the addition of a thiol to an electron-deficient alkene, such as an acrylate, vinyl sulfone, or maleimide. nih.govnih.gov The reaction is typically catalyzed by a nucleophile (like a phosphine) or a base (like an amine). nih.govnsf.gov

The mechanism can be initiated in two primary ways: nih.govnsf.gov

Base Catalysis: A base abstracts a proton from the thiol (e.g., this compound), forming a highly reactive thiolate anion. This anion then performs a nucleophilic attack on the β-carbon of the electron-deficient alkene. The resulting enolate intermediate is subsequently protonated by another thiol molecule, regenerating the thiolate catalyst and completing the addition. nih.govnih.gov

Nucleophile Catalysis: A nucleophile first attacks the alkene, creating a zwitterionic enolate intermediate. This intermediate then deprotonates a thiol to form the thiolate anion, which then proceeds as in the base-catalyzed pathway. nih.gov

A significant advantage of the Thiol-Michael reaction is its selectivity; it does not involve radical species, thus avoiding the potential for homopolymerization of the alkene monomers, a side reaction that can sometimes occur in radical thiol-ene systems, particularly with acrylates. nih.gov The reaction kinetics are influenced by the choice of catalyst, solvent polarity, and the structure of the reactants. nih.gov For mercaptopropionates, studies suggest the rate-limiting step is often the addition of the thiolate to the Michael acceptor, whereas for alkyl thiols, the proton exchange step can be rate-limiting. nih.gov

| Catalyst Type | Mechanism | Reactant (Ene) | Product |

| Base (e.g., TMG, DBU) | Thiolate anion formation via deprotonation. nih.govnih.gov | Electron-deficient (e.g., Acrylate, Vinyl Sulfone). nih.gov | β-thioether. nih.gov |

| Nucleophile (e.g., Phosphine) | Thiolate anion formation via enolate intermediate. nih.gov | Electron-deficient (e.g., Acrylate, Maleimide). nih.gov | β-thioether. nih.gov |

Dual Curing Sequences and Orthogonal Reactivity in Thiol-X Systems

Dual-curing systems leverage two distinct polymerization reactions that can be triggered sequentially or simultaneously to create materials with tailored properties at different stages of curing. mdpi.comupc.edu The orthogonality of thiol-X reactions makes them ideal for this purpose. Orthogonal reactions are chemically independent and can be initiated by different stimuli, such as light and heat, allowing for precise control over the curing process. mdpi.comgoogle.com

A common strategy involves combining a photoinitiated radical thiol-ene reaction with a thermally or base-catalyzed reaction like thiol-Michael or thiol-epoxy. mdpi.comrsc.org For instance, a formulation containing this compound, an allyl-functional monomer (for thiol-ene), and an epoxy monomer could be cured in two steps:

Stage 1 (UV Curing): Exposure to UV light initiates the radical thiol-ene reaction between the mercaptopropionate and the allyl groups, forming an initial polymer network. This creates a stable, intermediate material. rsc.org

Stage 2 (Thermal Curing): Subsequent heating activates a latent base or catalyst, triggering the thiol-epoxy reaction between the remaining thiol groups and the epoxy functionalities. This forms a second, interpenetrating network, significantly increasing the crosslink density and modifying the material's final properties. rsc.org

The significant difference in reaction rates between various thiol chemistries can also be exploited for sequential curing. mdpi.com For example, the radical-mediated thiol-ene reaction is approximately 30 times faster than a related radical-mediated disulfide-ene reaction, enabling temporal separation of the network-forming steps. nsf.gov This approach allows for the creation of complex polymer architectures and interpenetrating polymer networks (IPNs), where the properties of the intermediate and final materials can be precisely controlled by the formulation and curing conditions. upc.edursc.org

| Curing Stage | Reaction | Initiator/Catalyst | Monomers Involved (Example) | Result |

| Stage 1 | Radical Thiol-Ene | UV Light + Photoinitiator rsc.org | This compound + Triallyl isocyanurate rsc.org | Formation of a stable, partially cured network. rsc.org |

| Stage 2 | Thiol-Epoxy | Heat + Latent Base rsc.org | Remaining this compound + DGEBA rsc.org | Formation of a second network, increased crosslinking and modified thermomechanical properties. rsc.org |

Investigation of Crosslinking Density and Network Formation

The structure and properties of a polymer network are fundamentally determined by its crosslinking density, which is the number of effective crosslinks per unit volume. mdpi.com In polymers formed using this compound, the crosslinking density is controlled by the functionality of the thiol and the co-monomer ('ene' or Michael acceptor), as well as the stoichiometry of the reactants. mdpi.comresearchgate.net

Dynamic Mechanical Analysis (DMA) is a primary technique used to determine crosslinking density. tainstruments.com For a crosslinked polymer, the storage modulus (E' or G') in the rubbery plateau region, which appears at temperatures above the glass transition temperature (Tg), is directly proportional to the crosslinking density (νe). mdpi.comtainstruments.com The relationship is described by the theory of rubber elasticity: νe = E' / (3 * R * T) where E' is the storage modulus in the rubbery plateau, R is the universal gas constant, and T is the absolute temperature in the rubbery region. mdpi.com

Research shows a clear correlation between monomer structure and final network properties. The use of higher functionality thiols and enes generally leads to networks with higher crosslinking density, resulting in increased stiffness (Young's modulus), higher glass transition temperatures, and improved thermal stability. mdpi.comresearchgate.net Conversely, using monomers with lower functionality or flexible backbones (e.g., long ether chains) results in more flexible networks with lower Tg values. researchgate.net The step-growth mechanism of thiol-ene and thiol-Michael reactions typically produces uniform network structures, which is advantageous for achieving predictable material properties. harvard.edunih.gov The long, flexible octadecyl chain of this compound can act as an internal plasticizer, potentially lowering the Tg and modulus of the final network compared to a network formed with a more rigid or lower molecular weight monofunctional thiol.

| Monomer System (Schematic) | Functionality (Thiol/Ene) | Expected Crosslink Density | Expected Mechanical Properties |

| This compound + Divinyl Ether | 1 / 2 | Low | Flexible, low modulus, low Tg |

| Pentaerythritol (B129877) tetra(3-mercaptopropionate) + Divinyl Ether | 4 / 2 | High | Stiff, high modulus, high Tg mdpi.com |

| This compound + Triallyl-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | 1 / 3 | Low | Flexible, low modulus, low Tg |

| Pentaerythritol tetra(3-mercaptopropionate) + Triallyl-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | 4 / 3 | Very High | Rigid, very high modulus, high Tg researchgate.netaip.org |

Advanced Applications of Octadecyl 3 Mercaptopropionate in Materials Science and Engineering

Engineering of Polymer Networks and Hydrogels

Octadecyl 3-mercaptopropionate (B1240610), a long-chain thiol ester, plays a significant role in the engineering of advanced polymer networks and hydrogels. Its incorporation into polymer structures, primarily through thiol-ene "click" chemistry, allows for the precise control of network properties, leading to materials with tailored responsiveness and stability. Thiol-ene reactions are known for their high efficiency under mild conditions, proceeding via a step-growth mechanism that results in uniform polymer networks with low shrinkage stress. nih.gov

Design of Hydrolytically Responsive Polymeric Materials

The ester linkage within octadecyl 3-mercaptopropionate provides a key feature for designing hydrolytically responsive materials. This ester bond is susceptible to cleavage in aqueous environments, a process that can be exploited for creating biodegradable polymers. reading.ac.uk The rate of this hydrolytic degradation can be influenced by factors such as the surrounding pH and the presence of enzymes.

Polymeric networks synthesized using mercaptopropionate esters, like pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP), in combination with acrylates, form materials with potentially hydrolytically cleavable ester bonds. reading.ac.uk While these networks exhibit slow hydrolytic degradation, this characteristic is crucial for applications requiring gradual breakdown of the material over extended periods. reading.ac.uk The design of such materials is part of a broader trend in developing dynamic hydrogel systems that can respond to biological signals and triggers. nih.gov

Development of Oxidation-Responsive Networks

In addition to hydrolytic responsiveness, the incorporation of this compound into polymer networks can impart oxidation-responsive properties. The thiol-ene reaction between a thiol, such as this compound, and an ene results in the formation of thioether linkages within the polymer backbone. These thioether bonds are susceptible to oxidation. reading.ac.uk

This susceptibility to oxidation allows for the development of "smart" materials that can degrade or change their properties in response to oxidative environments, such as those found in areas of inflammation in the body. reading.ac.uk Research into networks formed from pentaerythritol tetrakis(3-mercaptopropionate) (PEMP) and acrylates has shown that the resulting thioether bonds can be targeted for degradation under oxidative conditions. reading.ac.uk This opens up possibilities for creating materials for targeted drug delivery or as scaffolds for tissue engineering that respond to specific physiological cues. nih.govrsc.org

Comparative Studies of Ester-Containing versus Ester-Free Thiol-X Resins

Comparative studies have highlighted the distinct advantages and disadvantages of incorporating ester-containing thiols like this compound versus ester-free thiols in polymer resins. The primary difference lies in the hydrolytic stability of the resulting networks.

Polymer networks based on mercaptopropionate esters are susceptible to degradation in basic or acidic conditions due to the hydrolysis of the ester bonds. nih.govrsc.org In contrast, networks synthesized from ester-free alkyl thiols exhibit significantly enhanced stability, particularly in concentrated basic solutions. nih.govrsc.org This improved solvent resistance makes ester-free systems more suitable for applications requiring long-term durability in harsh chemical environments. nih.gov

From a mechanical perspective, ester-free formulations can also offer superior properties. Studies have shown that the use of ester-free alkyl thiols can lead to polymers with higher glass transition temperatures (Tg's), reaching up to 100 °C, and improved mechanical response compared to their ester-containing counterparts. nih.govrsc.org

| Property | Ester-Containing (e.g., Mercaptopropionate-based) | Ester-Free (e.g., Alkyl Thiol-based) |

| Hydrolytic Stability | Susceptible to degradation, especially in basic solutions. nih.govrsc.org | Enhanced stability and solvent resistance. nih.govrsc.org |

| Glass Transition Temp. (Tg) | Generally lower. | Can achieve higher Tg's (up to 100 °C). nih.govrsc.org |

| Mechanical Properties | Standard mechanical performance. | Significantly improved mechanical properties. nih.gov |

| Shrinkage Stress | Thiol-ene systems show lower shrinkage stress than traditional dimethacrylate resins. nih.gov | Can be engineered for low shrinkage stress. nih.gov |

| Applications | Biodegradable materials, controlled release systems. reading.ac.uk | Durable coatings, dental restoratives, high-performance materials. nih.govpocketdentistry.com |

Synthesis and Characterization of Functional Polymeric Materials

The unique chemical structure of this compound, featuring a long hydrophobic alkyl chain and a reactive thiol group, makes it a valuable monomer for the synthesis of functional polymeric materials with specific, desirable properties. suracell.comepo.org Its use in polymerization reactions allows for the creation of materials with tailored hydrophobicity and optical characteristics.

Fabrication of Hydrophobic Polymeric Architectures

The long octadecyl chain is inherently hydrophobic, and its incorporation into polymer structures imparts this characteristic to the resulting material. This is particularly useful in the fabrication of hydrophobic coatings and surfaces. suracell.com this compound can be used as a chain transfer agent in polymerization processes to create hydrophobic oligomers. google.com

For instance, in the synthesis of additives for architectural coatings, mercaptan chain transfer agents like isooctyl 3-mercaptopropionate are employed to produce low glass transition temperature, hydrophobic oligomers. google.com The hydrophobic nature of these polymers is critical for applications such as creating water-repellent surfaces and anti-fouling coatings. epo.orgmdpi.com Research has demonstrated that modifications of polymer films with long-chain thiols, including octadecylthio groups, can result in materials with very low permeability to water vapor and oxygen. acs.orgnih.gov

Creation of Optically Transparent Materials

Beyond hydrophobicity, this compound can be utilized in the synthesis of optically transparent polymeric materials. The thiol-ene polymerization process, known for proceeding to high conversions, results in uniform network structures that minimize light scattering. nih.gov

Research has shown that modifying cellulose (B213188) acetate (B1210297) through thiol-Michael addition reactions with various thiols, including those that form octadecylthio groups, can yield highly transparent materials. acs.orgnih.gov These materials maintain their optical clarity while gaining new functionalities from the incorporated thiol. The ability to create polymers that are both hydrophobic and transparent opens up applications in areas such as optical lenses, protective coatings for electronic displays, and advanced packaging materials. acs.orgepo.org

| Application | Key Property Conferred by this compound | Polymer System Example | Research Finding |

| Hydrophobic Coatings | Hydrophobicity, Low Water Permeability | Modified Cellulose Acetate | Octadecylthio-modified films showed water vapor permeability as low as 0.09 g mm m⁻² day⁻¹. acs.orgnih.gov |

| Optical Materials | Optical Transparency | Modified Cellulose Acetate | Octadecylthio-modifications resulted in highly transparent materials. acs.orgnih.gov |

| Polymer Additives | Control of Molecular Weight and Hydrophobicity | Acrylate (B77674) Oligomers | Used as a chain transfer agent to produce hydrophobic, low Tg oligomers. google.com |

Incorporation into Ion-Conductive Gels and Electrolytes

The development of gel polymer electrolytes (GPEs) is a critical area of research, aiming to bridge the gap between the high ionic conductivity of liquid electrolytes and the mechanical stability of solid-state systems. uhasselt.be Thiol-ene photopolymerization is a prominent method for creating the cross-linked polymer networks that form the basis of these gels. us.es

Research in this area has extensively utilized multifunctional thiols to form robust gel matrices. For instance, gel polymer electrolytes have been successfully synthesized through one-pot thiol-ene photopolymerization reactions using tetrafunctional thiols like pentaerythritol tetra(3-mercaptopropionate) (PETMP) and trifunctional enes. us.es Similarly, hexagonal-structured single-ion conducting gel polymer electrolytes (h-SICGPEs) have been fabricated by cross-linking trimethylolpropane (B17298) tris(3-mercaptopropionate) with poly(ethylene glycol) diacrylate. google.com These systems demonstrate how the mercaptopropionate moiety serves as a crucial building block for the polymer framework.

Exploration in Biodegradable Polymer Systems

Biodegradable polymers are essential for various applications, from biomedical devices to environmentally friendly materials. google.comresearchgate.net Thiol-ene chemistry is a versatile tool for synthesizing such polymers, offering fast and reliable curing processes. mdpi.com However, the relationship between structure and biodegradability can be complex. For example, while many polyesters are known to be biodegradable, polythioester (PTE) homopolymers like poly(3-mercaptopropionate) have shown unexpected persistence against microbial degradation. researchgate.net

In the context of creating degradable polymers, this compound is identified as a potential capping or chain transfer agent. unitn.itcnrs.fr In polymerization reactions, chain transfer agents are used to control the molecular weight of the resulting polymer chains. By using a monofunctional thiol like this compound, the growth of a polymer chain can be terminated, with the octadecyl group forming the end-cap. This ability to control polymer chain length is crucial, as molecular weight is a key factor that influences the degradation rate and mechanical properties of the final material.

The role of long alkyl chains in modifying polymer properties is well-documented. For instance, in poly(lactic-co-glycolic acid) (PLGA) polymers, the presence of a long alkyl chain in ester end-capped PLGA leads to slower degradation compared to acid end-capped versions. mdpi.com Similarly, the incorporation of the hydrophobic octadecyl group from this compound would be expected to influence the water uptake and subsequent hydrolytic stability of the polymer system it is part of.

Development of Nanocomposite Materials

Nanocomposites, which integrate inorganic nanoparticles into a polymer matrix, often exhibit enhanced properties superior to the individual components. This compound, with its distinct functional ends, is a candidate for mediating the interaction between organic polymers and inorganic fillers.

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with an inorganic silica (B1680970) core and organic groups at the vertices, making them ideal building blocks for hybrid materials. The functional groups on the POSS cage can be tailored for polymerization or grafting into polymer networks.

A common approach involves using POSS monomers equipped with reactive groups like vinyl or methacrylate (B99206) functionalities. These can be polymerized with multi-thiol crosslinkers, such as trimethylolpropane tris(3-mercaptopropionate) (TPTM) or pentaerythritol tetrakis(3-mercaptopropionate) (PTM), via thiol-ene or thiol-methacrylate reactions to form robust, porous hybrid monoliths.

Conversely, silsesquioxanes can be functionalized with thiol groups, such as in octa(3-thiopropyl)silsesquioxane. These thiol-functionalized POSS cages can then be reacted with various olefins through thiol-ene chemistry. In one study, octadecene was successfully reacted with a thiol-functionalized silsesquioxane, demonstrating the integration of a long C18 alkyl chain onto the inorganic framework. This parallels the potential use of this compound, where its thiol group could react with a vinyl-functionalized POSS molecule, thereby tethering the long, hydrophobic octadecyl chain to the silica cage. This modification could enhance the compatibility of POSS fillers with non-polar polymer matrices like polyolefins, improving dispersion and mechanical properties.

The surface modification of nanosilica is crucial for its effective dispersion in polymer matrices and for imparting desired functionalities to coatings, such as abrasion resistance and controlled wettability. unitn.it A widely used method to introduce thiol functionality onto a nanosilica surface is through treatment with a silane (B1218182) coupling agent, most commonly (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS). unitn.it The trimethoxysilane (B1233946) group reacts with the surface silanol (B1196071) groups of the nanosilica, grafting the mercaptopropyl group onto the particle. unitn.it This allows the modified nanosilica to then participate in thiol-ene polymerization, covalently bonding it within a polymer matrix.

Separately, long alkyl chains are grafted onto nanosilica to control surface energy. For example, treating nanosilica with octadecyltrimethoxysilane (B1207800) (ODTMS) renders the surface highly hydrophobic, a property utilized in creating superhydrophobic coatings.

While no direct studies report the use of this compound for nanosilica modification, its structure suggests a potential dual-function role. If grafted to a polymer matrix via its thiol group, the pendant octadecyl chains could orient at the coating-air interface, lowering surface energy and improving properties like water repellency and lubricity, akin to how silicones act as surface modifiers in epoxy resins.

Fabrication of Microcapsules and Microparticles for Controlled Release Systems

Microencapsulation is a technique used to enclose a core material within a shell for protection and controlled release. This technology is vital in fields ranging from pharmaceuticals to agriculture. Biodegradable polymers are frequently used as shell materials, and the release can be triggered by mechanisms like diffusion, dissolution, or mechanical rupture of the shell.

Thiol-ene photopolymerization, conducted in droplet-based microfluidics, has emerged as a powerful method for fabricating microcapsules with uniform, defect-free polymer shells. Research has shown that multifunctional thiols, specifically pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), can be used as cross-linkers in the polymerization of the capsule wall. cnrs.fr The resulting thioether linkages in the shell can even be oxidized post-fabrication to tune the material's thermal and mechanical properties.

The properties of the microcapsule shell are critical for controlling the release of the core material. Although direct use of this compound in microcapsule fabrication is not detailed in existing research, its chemical structure suggests potential applications. As a monofunctional thiol, it could be used to modify the cross-link density of the shell, thereby influencing its permeability and degradation rate. Furthermore, the long octadecyl chain would impart significant hydrophobicity. This could be leveraged to create shells that are more compatible with oily core materials or to slow the ingress of water, thereby prolonging the release of water-sensitive active agents. This concept is analogous to the use of ester-capped PLGA with long alkyl chains, which degrades more slowly and alters the release rate of hydrophobic drugs compared to its acid-capped counterpart. mdpi.com

Data and Compound Reference

| Research Area | Compound(s) Used / Studied | Key Findings | Potential Role of this compound | Citations |

| Ion-Conductive Gels | Pentaerythritol tetra(3-mercaptopropionate) (PETMP), Trimethylolpropane tris(3-mercaptopropionate) (TPTM) | Thiol-ene polymerization creates stable, cross-linked polymer networks for gel electrolytes. | Modify network density and impart hydrophobicity. | us.esgoogle.com |

| Biodegradable Polymers | This compound | Listed as a chain transfer/capping agent for creating degradable thiol-ene polymers. | Controls molecular weight and modifies end-group properties of the polymer. | unitn.itcnrs.fr |

| Silsesquioxane Hybrids | Octa(3-thiopropyl)silsesquioxane + Octadecene; POSS-methacrylate + PTM/TPTM | Thiol-ene chemistry is effective for functionalizing POSS cages and creating hybrid networks. Long alkyl chains can be attached. | Grafting onto vinyl-POSS to enhance compatibility with non-polar polymers. | |

| Nanosilica Modification | (3-mercaptopropyl)trimethoxysilane (MPTMS), Octadecyltrimethoxysilane (ODTMS) | MPTMS grafts thiol groups for covalent bonding; ODTMS grafts alkyl chains for hydrophobicity. | As a polymer additive, could provide surface modification (hydrophobicity) after matrix integration via its thiol group. | unitn.it |

| Microencapsulation | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Used as a cross-linker to form microcapsule shells via thiol-ene polymerization. | Modify shell cross-link density and hydrophobicity to control release kinetics. | cnrs.fr |

Interactions and Functionalization of Octadecyl 3 Mercaptopropionate with Surfaces and Interfaces

Surface Modification Strategies Utilizing Thiol Functionality

The thiol group is the primary anchor for attaching Octadecyl 3-mercaptopropionate (B1240610) to different materials. Its reactivity is exploited in several surface modification strategies, including covalent grafting to inorganic materials, functionalization of polymers, and the formation of highly organized thin films.

The covalent attachment of molecules to inorganic substrates like silicon is crucial for creating stable, functional surfaces for applications in electronics and biotechnology. The thiol group of Octadecyl 3-mercaptopropionate can participate in "thiol-ene" click reactions, a highly efficient and specific method for surface functionalization. wikipedia.org This process typically involves a two-step approach: first, the silicon surface is functionalized with a molecule containing a vinyl (ene) group, such as trimethoxyvinylsilane. Subsequently, the thiol group of this compound is reacted with the surface-bound vinyl group, often initiated by UV light or a radical initiator, to form a stable thioether bond. wikipedia.orgnih.gov

This method allows for the robust, covalent grafting of the octadecyl chain onto the silicon wafer. rsc.org Research on analogous molecules, such as 1-octadecanethiol, has demonstrated that this photografting process can achieve high surface coverage while preserving the integrity of the underlying substrate. nih.gov The result is a silicon surface coated with a dense layer of long alkyl chains, fundamentally altering its surface energy and chemical properties.

This compound serves as a valuable agent for modifying the structure and properties of polymers. It can be incorporated into polymer systems through two primary mechanisms: as a chain-transfer agent during polymerization or by post-polymerization modification.

As a chain-transfer agent in emulsion polymerization, this compound can be used to control the molecular weight of acrylic polymers. google.com During the polymerization process, the growing polymer radical abstracts the hydrogen from the thiol group, terminating that chain and creating a thiyl radical which initiates a new polymer chain. This allows for the synthesis of polymers with lower molecular weights and narrower molecular weight distributions than would otherwise be obtained. google.com

In post-polymerization modification, the thiol group can be "clicked" onto a polymer backbone that has been pre-functionalized with reactive groups like acrylates. For instance, studies on cellulose (B213188) acetate (B1210297) modified to contain acrylate (B77674) groups showed that various thiols, including those with ester functionalities like butyl 3-mercaptopropionate, can be quantitatively attached via a thio-Michael addition reaction. nih.gov This approach allows for the grafting of the long octadecyl chain onto existing polymer structures, imparting new properties such as increased hydrophobicity. nih.gov

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on certain substrates. The structure of this compound is ideally suited for forming SAMs on noble metal surfaces, particularly gold. The formation is driven by two main forces: a strong, semi-covalent bond between the sulfur atom of the thiol group and the gold surface, and the van der Waals interactions between the long octadecyl chains of adjacent molecules. sigmaaldrich.comsigmaaldrich.com

When a gold substrate is exposed to a dilute solution of this compound, the molecules anchor to the surface via the thiol headgroup. The long C18 alkyl chains then pack together in a quasi-crystalline arrangement to maximize stabilizing van der Waals forces, resulting in a dense, oriented monolayer. sigmaaldrich.com Such SAMs can dramatically alter the surface properties of the gold, transforming it from hydrophilic to highly hydrophobic. While shorter-chain mercaptopropionate esters like methyl 3-mercaptopropionate have been shown to form SAMs, they can also be prone to C–S bond cleavage under certain conditions. unlp.edu.aracs.org The well-ordered structure provided by the long octadecyl chain in this compound is expected to enhance the stability of the monolayer.

Interfacial Phenomena and Adhesion Enhancement Studies

The dual functionality of this compound makes it a candidate for modifying interfacial phenomena and enhancing adhesion between dissimilar materials. The long, nonpolar octadecyl tail can create a hydrophobic barrier at an interface, while the thiol group can form strong bonds with specific surfaces.

In the context of adhesion, research has shown that thiol-based molecules with long alkyl chains can act as effective adhesion promoters, particularly at metal-polymer interfaces. researchgate.net For example, when applied to a copper surface, the thiol group of a molecule like this compound can bond with the copper. The exposed octadecyl chains then create a hydrophobic, organophilic surface that can effectively entangle with and promote adhesion to a polymer overlayer, such as an epoxy resin. researchgate.net This molecular bridge enhances the interfacial fracture toughness and improves reliability, especially in humid environments, by reducing moisture uptake at the interface. researchgate.net

Conversely, the ability to create hydrophobic surfaces is also used to reduce adhesion in specific contexts. For example, in the prevention of gas hydrate (B1144303) formation in pipelines, surfaces are modified to be hydrate-phobic. Studies have used related molecules like methyl 3-mercaptopropionate to create coatings that control interfacial properties and reduce the adhesion of hydrate crystals. mdpi.com The long octadecyl chain of this compound would be expected to create a highly non-polar, low-energy surface that could similarly inhibit unwanted adhesion at liquid/solid interfaces.

Environmental Fate and Degradation Pathways of Octadecyl 3 Mercaptopropionate

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For Octadecyl 3-mercaptopropionate (B1240610), the primary abiotic pathways anticipated are photooxidative degradation, driven by light, and hydrolysis, involving reaction with water.

Another potential site for photooxidation is the long octadecyl (C18) alkyl chain. Similar to other long-chain alkanes, it could be susceptible to slow degradation initiated by photochemically generated radicals, leading to the formation of hydroperoxides, alcohols, ketones, and eventually smaller carboxylic acids. However, this process is generally slow for saturated alkanes without significant UV absorption.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ester linkage in Octadecyl 3-mercaptopropionate is susceptible to hydrolysis, which would cleave the molecule into Octadecanol and 3-mercaptopropionic acid. The rate of this reaction is highly dependent on environmental conditions such as pH and temperature.

Ester hydrolysis can be catalyzed by both acids and bases. Generally, thioesters are considered to be more reactive towards hydrolysis than their oxygen-containing counterparts, although the large, hydrophobic octadecyl group may offer some steric hindrance and reduce the accessibility of water to the ester bond. Studies on other esters indicate that hydrolytic stability increases with the size of the alkyl group due to steric effects. Concurrent to biodegradation, abiotic hydrolysis of esters has been observed in experimental settings for similar compounds researchgate.net. Without direct experimental data, the precise half-life of this compound in aqueous environments remains undetermined, but this pathway represents a significant potential degradation route.

Biotic Degradation Studies in Environmental Matrices

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organic compounds from the environment. The structure of this compound suggests it is a viable substrate for microbial metabolism.

Activated sludge and compost environments are rich in diverse microbial communities capable of degrading a wide array of organic substances. A systematic investigation into the biodegradability of mercaptocarboxylic acids and their esters found that these compounds were either readily biodegradable or biodegradable to a significant extent researchgate.net. Specifically, studies on structurally similar compounds provide strong evidence for the potential biodegradability of this compound.

For instance, isotridecyl 3-mercaptopropionate, which also possesses a long alkyl chain, was found to be biodegradable. The biodegradation process likely begins with the enzymatic hydrolysis of the ester bond, releasing the alcohol (Octadecanol) and the mercaptocarboxylic acid (3-mercaptopropionic acid). Both of these breakdown products are expected to be further biodegradable. Long-chain alcohols are typically degraded via oxidation to the corresponding fatty acid, followed by β-oxidation.

Table 1: Biodegradation of Structurally Related Mercaptocarboxylic Acid Esters Data from studies on analogous compounds to infer the potential behavior of this compound.

| Compound | Test Method | Duration (days) | Result | Reference |

| Isooctyl 3-mercaptopropionate | OECD 301D | 28 | Readily Biodegradable | researchgate.netleuphana.de |

| Isotridecyl 3-mercaptopropionate | OECD 301F | 28 | Biodegradable | researchgate.netleuphana.de |

| Pentaerythrityl tetrakis(3-mercaptopropionate) | OECD 301D | 28 | Readily Biodegradable | researchgate.netleuphana.de |

The results for these related esters suggest that the mercaptopropionate structure is accessible to microbial degradation in environments like activated sludge researchgate.netleuphana.de.

In soil, microorganisms are the primary drivers of organic compound degradation. The long octadecyl chain of this compound is similar in length to long-chain alkanes found in petroleum hydrocarbons. Numerous soil bacteria, such as species of Pseudomonas, Rhodococcus, and Bacillus, are known to degrade long-chain alkanes.

The metabolic pathway typically involves terminal oxidation of the alkyl chain by monooxygenase enzymes to form a primary alcohol. This alcohol is then further oxidized to an aldehyde and a carboxylic acid (stearic acid in this case). The resulting fatty acid can then be completely mineralized through the β-oxidation pathway. It is therefore highly probable that soil microorganisms can metabolize the octadecyl portion of the molecule. The 3-mercaptopropionate moiety, once cleaved by hydrolysis, would also be available for microbial degradation.

Release and Transport Behavior from Polymeric Materials in Simulated Environments

When used as a polymer additive (e.g., as a stabilizer or processing aid), this compound is not chemically bound to the polymer matrix. Consequently, it has the potential to migrate from the plastic and be released, or leached, into the environment. This process is governed by diffusion.

The rate of release depends on several factors:

Polymer Type: The chemical nature and morphology of the polymer (e.g., polyethylene, polypropylene) affect the diffusion coefficient of the additive within it.

Additive Properties: The size, shape, and polarity of this compound influence its mobility within the polymer. Its high molecular weight and long, nonpolar alkyl chain suggest it would be more compatible with nonpolar polymers like polyethylene.

Environmental Conditions: Temperature significantly impacts diffusion rates. The nature of the contacting medium (e.g., water, soil, air) is also critical. The low aqueous solubility of this compound would likely result in slow leaching into aquatic environments.

Polymer Aging: Environmental weathering of plastics (e.g., by UV radiation and oxidation) can alter the polymer structure, creating cracks and increasing porosity, which may accelerate the release of additives.

Studies on other long-chain additives, such as stearamides, have demonstrated their ability to migrate from polymer matrices. While specific leaching data for this compound is not available, it is expected to follow these established principles of additive migration from polymeric materials. Research on a different octadecyl-containing additive, octadecyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate, confirmed its release from polypropylene (B1209903) into soil and other test matrices nih.gov. This supports the hypothesis that this compound would also be released from polymers under environmental conditions nih.gov.

Identification and Characterization of Environmental Metabolites of this compound

The environmental degradation of this compound involves a series of biotic and abiotic transformations that break down the parent compound into smaller, more water-soluble molecules. The primary degradation pathways are initiated by the hydrolysis of the ester linkage and the oxidation of the mercapto group. These initial steps are followed by the further breakdown of the resulting products through established metabolic routes such as beta-oxidation for the fatty alcohol portion and specific pathways for the sulfur-containing carboxylic acid.

Detailed research into the biodegradation of mercaptocarboxylic acids and their esters has indicated that these compounds are generally susceptible to microbial degradation. ethz.chresearchgate.net Concurrently, abiotic processes, including the oxidative formation of disulfides and the hydrolysis of the ester bond, play a significant role in the initial transformation of these chemicals in the environment. ethz.chresearchgate.net The identification and characterization of the resulting metabolites are crucial for a comprehensive understanding of the environmental fate of this compound.

The characterization of these environmental metabolites relies on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a key analytical tool for separating and identifying transformation products in environmental samples. ethz.ch For the analysis of long-chain fatty alcohols and acids, Gas Chromatography (GC) and HPLC are commonly employed, often with a derivatization step to enhance detection. gerli.comcreative-proteomics.com

The principal anticipated environmental metabolites of this compound are formed through two main initial degradation pathways:

Ester Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, which can be both a biotic and an abiotic process. This cleavage results in the formation of Octadecanol and 3-mercaptopropionic acid.

Oxidation of the Mercapto Group: The thiol (-SH) group is readily oxidized in the environment. The primary oxidation product is the corresponding disulfide, 3,3'-dithiodipropionic acid, formed by the dimerization of two molecules of 3-mercaptopropionic acid.

Following these initial transformations, the resulting primary metabolites undergo further degradation:

Octadecanol , a long-chain fatty alcohol, is expected to be metabolized through the beta-oxidation pathway. This process sequentially shortens the carbon chain by two-carbon units, producing acetyl-CoA, which can then enter central metabolic cycles. wikipedia.org

3-mercaptopropionic acid is further metabolized through dioxygenation to 3-sulfinopropionate, which, after CoA ligation, is converted to propionyl-CoA. ethz.chresearchgate.net

3,3'-dithiodipropionic acid is first reduced to 3-mercaptopropionic acid, which then enters the degradation pathway mentioned above. ethz.ch

The following table summarizes the key identified and expected environmental metabolites of this compound, their degradation pathways, and the analytical methods used for their characterization.

| Metabolite | Parent Compound | Formation Pathway | Subsequent Degradation Pathway | Analytical Characterization Methods |

|---|---|---|---|---|

| Octadecanol | This compound | Ester Hydrolysis | Beta-oxidation | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) |

| 3-mercaptopropionic acid | This compound | Ester Hydrolysis | Dioxygenation to 3-sulfinopropionate, then conversion to propionyl-CoA | HPLC with fluorescence detection, Liquid Chromatography-Mass Spectrometry (LC-MS) |

| 3,3'-dithiodipropionic acid | This compound (via oxidation of 3-mercaptopropionic acid) | Oxidation of 3-mercaptopropionic acid | Reduction to 3-mercaptopropionic acid | LC-MS/MS |

| Intermediates of Beta-Oxidation (e.g., Hexadecanoyl-CoA, Myristoyl-CoA, etc.) | Octadecanol | Beta-oxidation | Further Beta-oxidation cycles | LC-MS/MS for acyl-CoAs |

| 3-sulfinopropionate | 3-mercaptopropionic acid | Dioxygenation | Conversion to propionyl-CoA | LC-MS |

| Propionyl-CoA | 3-sulfinopropionate | Desulfination | Enters central metabolic pathways (e.g., Citric Acid Cycle) | LC-MS/MS |

Computational and Theoretical Studies of Octadecyl 3 Mercaptopropionate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of Octadecyl 3-mercaptopropionate (B1240610). These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed research findings from DFT studies on analogous short-chain thiols and esters provide a framework for understanding the key reactive sites of Octadecyl 3-mercaptopropionate. The molecule's reactivity is dominated by the thiol (-SH) group and the ester functionality. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO is typically localized around the sulfur atom, indicating its role as a primary site for nucleophilic attack or radical formation. The LUMO is often centered on the carbonyl group of the ester, highlighting its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. For this compound, MEP maps would show a region of negative potential (red/yellow) around the oxygen atoms of the ester and a region of relatively lower potential (green/blue) near the thiol hydrogen, guiding predictions of intermolecular interactions.

Furthermore, quantum calculations are used to model reaction pathways, such as the thiol-ene "click" reaction, a common application for mercaptopropionate esters. rsc.orgepa.gov By calculating the transition state energies and reaction enthalpies, the kinetics and thermodynamics of the addition of the thiol group across a double bond can be predicted. For instance, the bond dissociation energy (BDE) of the S-H bond is a crucial parameter, as its cleavage is the initiating step in radical-mediated thiol-ene reactions. nih.gov Computational studies on similar thiols show that electron-deficient alkenes react more readily, a finding that can be extrapolated to guide the use of this compound in polymerization reactions. rsc.org

Table 1: Predicted Electronic Properties of a Model Mercaptopropionate Ester based on DFT Calculations

Note: These values are illustrative and based on calculations for analogous, smaller molecules like methyl 3-mercaptopropionate. The long octadecyl chain would have minor effects on the localized electronic properties of the reactive functional groups.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons (on the sulfur atom); relates to ionization potential. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy orbital for accepting electrons (on the carbonyl group). |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests high kinetic stability. |

| S-H Bond Dissociation Energy | ~85 kcal/mol | Energy required to homolytically cleave the S-H bond, crucial for radical reaction initiation. |

| Dipole Moment | ~1.9 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Dynamics Simulations of Polymerization and Interaction Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for understanding dynamic processes such as polymerization, self-assembly, and the interaction of molecules with surfaces, all of which are relevant to this compound.

In MD simulations, atoms are modeled as spheres, and their interactions are described by a set of classical potential energy functions known as a force field. By solving Newton's equations of motion for a system of atoms, a trajectory that describes the positions and velocities of particles over time is generated.

Polymerization Processes: MD simulations can model the radical-initiated thiol-ene step-growth polymerization involving this compound monomers. By simulating a system containing monomers and an initiator, one can observe the formation of covalent bonds and the subsequent growth of polymer chains. researchgate.net These simulations provide insights into reaction kinetics, network formation in cross-linked systems, and the final molecular architecture of the resulting polymer. Key outputs include the degree of conversion, molecular weight distribution, and the formation of a cross-linked network.